Ethyl isoxazol-5-ylcarbamate
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Overview
Description
Ethyl isoxazol-5-ylcarbamate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl isoxazol-5-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the one-pot cascade reaction via the ultrasonication method, where ethyl nitroacetate and aromatic aldehyde are reacted in water using DABCO as the catalyst at 80°C for 24 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
Ethyl isoxazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and tert-butyl nitrite. Reaction conditions vary depending on the desired product, but they often involve moderate temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Ethyl isoxazol-5-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl isoxazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl isoxazol-5-ylcarbamate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic acid: A neurotoxic compound with an isoxazole ring.
These compounds share the isoxazole core structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl N-(1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)8-5-3-4-7-11-5/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
OLPQIPLABIHXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=NO1 |
Origin of Product |
United States |
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